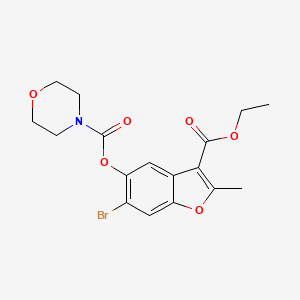
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C17H18BrNO6 and its molecular weight is 412.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate is a synthetic organic compound notable for its complex structure, which includes a benzofuran moiety and a morpholine ring. The unique combination of functional groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A bromine atom that enhances biological activity.
- An ethoxycarbonyl group that may influence solubility and reactivity.
- A morpholine ring , which is often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The presence of the bromine atom and the specific arrangement of functional groups are critical determinants of these activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-Bromo-5-(5-bromopyrimidin-2-yl)oxy)-2-methylindole | Bromine and indole structure | Anticancer |
| Morpholine derivatives | Various substituents on morpholine | Enzyme inhibition |
| Benzofuran analogs | Different substituents on benzofuran | Antimicrobial |
The mechanism of action for this compound involves interaction with specific biological targets. Studies suggest that the compound may inhibit certain signaling pathways critical for cancer cell proliferation. For instance, similar benzofuran derivatives have been shown to affect the AKT signaling pathway, leading to reduced proliferation of cancer cells (IC50 values as low as 0.1 μM) without affecting normal cells .
Case Studies
- Anticancer Activity : A study on benzofuran derivatives reported that compounds with bromine substitutions demonstrated significant cytotoxicity against leukemia cells (K562 and HL60) with IC50 values indicating strong potential for therapeutic use .
- Enzyme Inhibition : Morpholine-containing compounds have been evaluated for their ability to inhibit various enzymes involved in cancer metabolism. The specific substitution patterns on the morpholine ring were found to enhance inhibitory potency, suggesting that structural modifications can lead to improved biological outcomes .
- Antimicrobial Properties : Research has indicated that certain benzofuran derivatives exhibit antimicrobial activities against various pathogens. The effectiveness is often linked to the presence of halogen atoms and other functional groups that facilitate binding to microbial targets .
Propiedades
IUPAC Name |
(6-bromo-3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO6/c1-3-23-16(20)15-10(2)24-13-9-12(18)14(8-11(13)15)25-17(21)19-4-6-22-7-5-19/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDYVYQOVKYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)N3CCOCC3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














